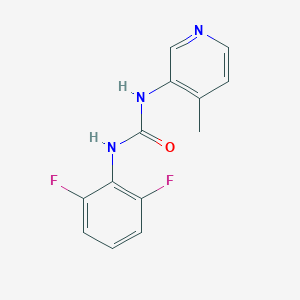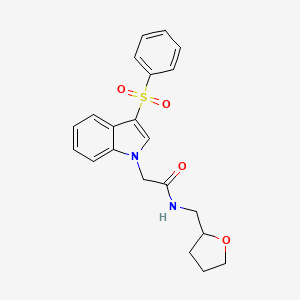
4-カルバモイルベンゼン-1-スルホニルフルオリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carbamoylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6FNO3S and a molecular weight of 203.19 g/mol . It is characterized by a sulfonyl fluoride group attached to a benzene ring, which also bears a carbamoyl group. This compound is known for its stability and reactivity, making it valuable in various chemical and biological applications.
科学的研究の応用
4-Carbamoylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound’s reactivity with amino acids and proteins makes it valuable in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential as a protease inhibitor, which could lead to the development of new therapeutic agents.
作用機序
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to have diverse applications and can act as electrophilic warheads .
Mode of Action
It is known that sulfonyl fluorides, in general, can act as electrophilic warheads . This suggests that 4-Carbamoylbenzene-1-sulfonyl fluoride may interact with its targets by acting as an electrophile, reacting with nucleophilic sites on the target molecules.
準備方法
Synthetic Routes and Reaction Conditions
4-Carbamoylbenzene-1-sulfonyl fluoride can be synthesized through a one-pot process that involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides . This method is advantageous due to its mild reaction conditions and the use of readily available reagents. The process typically involves the use of a chlorine–fluorine exchange reaction, where arenesulfonyl chloride is treated with an aqueous solution of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) .
Industrial Production Methods
Industrial production of 4-Carbamoylbenzene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications in research and industry.
化学反応の分析
Types of Reactions
4-Carbamoylbenzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of 4-Carbamoylbenzene-1-sulfonyl fluoride include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and various nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the sulfonyl fluoride group .
Major Products Formed
The major products formed from the reactions of 4-Carbamoylbenzene-1-sulfonyl fluoride depend on the specific reagents and conditions used
類似化合物との比較
Similar Compounds
4-Nitrobenzenesulfonyl Fluoride: Similar in structure but with a nitro group instead of a carbamoyl group.
4-Methylbenzenesulfonyl Fluoride: Contains a methyl group instead of a carbamoyl group.
4-Aminobenzenesulfonyl Fluoride: Features an amino group in place of the carbamoyl group.
Uniqueness
4-Carbamoylbenzene-1-sulfonyl fluoride is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity and stability are required .
特性
IUPAC Name |
4-carbamoylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKLLTHMUCSOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329-18-0 |
Source


|
| Record name | 4-carbamoylbenzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B2506305.png)

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)





![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2506325.png)

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)

